2,3-O-Isopropyliden-D-erythronolacton

Übersicht

Beschreibung

Synthesis Analysis

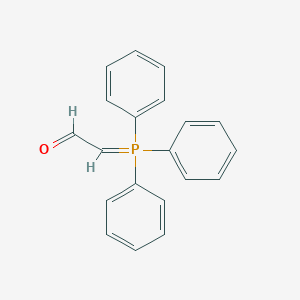

The synthesis of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives involves several key methods. For instance, the addition of PhLi and lithiated dithianes to 2,3-O-isopropylidene-D-erythronolactone affords lactols, which are subsequently reduced to the corresponding C-glycosides (McCartney et al., 2003). Another approach involves a highly diastereoselective synthesis from D-glyceraldehyde acetonide, leading to D-erythrose derivatives with high stereoselectivity (Arroyo-Gómez et al., 2000).

Molecular Structure Analysis

The molecular structure of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies have provided detailed insights into the stereochemistry and molecular configuration of these compounds, facilitating their application in synthesis (McCartney et al., 2003).

Chemical Reactions and Properties

2,3-O-Isopropylidene-D-erythronolactone undergoes a variety of chemical reactions, including stereoselective transformations to form furanose C-disaccharides and erythrose derivatives. These reactions are crucial for constructing complex molecules with specific stereochemical configurations (McCartney et al., 2003); (Arroyo-Gómez et al., 2000).

Physical Properties Analysis

The physical properties of 2,3-O-Isopropylidene-D-erythronolactone, such as melting point, solubility, and crystalline structure, have been studied to facilitate its use in synthesis and application in various chemical reactions. These properties are essential for the proper handling and processing of the compound in laboratory and industrial settings.

Chemical Properties Analysis

2,3-O-Isopropylidene-D-erythronolactone exhibits a range of chemical properties, including reactivity with lithiated C-nucleophiles and the ability to form C-glycosides. Its versatility in chemical reactions makes it a valuable building block in organic synthesis, enabling the construction of complex molecular structures with diverse functionalities (McCartney et al., 2003).

Wissenschaftliche Forschungsanwendungen

Aldol-Kondensationen

Diese Verbindung unterliegt Aldol-Kondensationen mit Silylketenacetalen . Aldol-Kondensation ist eine Schlüsselreaktion in der organischen Chemie, bei der zwei Carbonylverbindungen zu einer neuen β-Hydroxycarbonylverbindung kombiniert werden. Diese Reaktion wird häufig bei der Synthese verschiedener organischer Verbindungen eingesetzt.

Spiroannulierte Kohlenhydrat-Synthese

2,3-O-Isopropyliden-D-erythronolacton wird bei der spiroannulierten Kohlenhydrat-Synthese eingesetzt . Spiroannulierte Kohlenhydrate sind eine Klasse von Verbindungen, die aufgrund ihrer einzigartigen Strukturmerkmale Anwendungen bei der Entwicklung von Pharmazeutika und Agrochemikalien gefunden haben.

Synthese von Hydroxylierten Indolizidinen

Dieser chirale Baustein wurde bei der konvergenten Synthese eines hydroxylierten Indolizidins eingesetzt . Indolizidine sind eine Klasse von Alkaloiden, die eine Vielzahl biologischer Aktivitäten aufweisen, darunter antivirale, Antitumor- und insektizide Eigenschaften.

Synthese von Kohlenhydrat-substituierten Benzochinonen

Es wurde auch bei der Synthese von Kohlenhydrat-substituierten Benzochinonen eingesetzt . Diese Verbindungen sind aufgrund ihrer potenziellen Anwendungen in der pharmazeutischen Chemie, insbesondere bei der Entwicklung von Antikrebs- und antimikrobiellen Mitteln, von Interesse.

Synthese des Oxazolsegments von Calyculin

Die Verbindung wurde bei der Synthese des Oxazolsegments von Calyculin eingesetzt . Calyculine sind potente Zytotoxine und Tumorpromotoren, die aus Meeresschwämmen isoliert wurden.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be a biochemical reagent used in various organic and biological syntheses .

Mode of Action

2,3-O-Isopropylidene-D-erythronolactone undergoes Aldol condensations with silyl ketene acetals . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic syntheses.

Biochemical Pathways

The compound is employed in spiroannulated carbohydrate synthesis . It is also used in the convergent syntheses of a hydroxylated indolizidine, carbohydrate-substituted benzoquinones, and the oxazole segment of calyculin . These syntheses have been accomplished using this chiral synthon, indicating its role in the formation of complex organic structures.

Result of Action

The molecular and cellular effects of 2,3-O-Isopropylidene-D-erythronolactone’s action primarily involve the formation of new organic compounds through various synthesis processes . It serves as a key intermediate in these processes, contributing to the structural complexity of the resulting compounds.

Eigenschaften

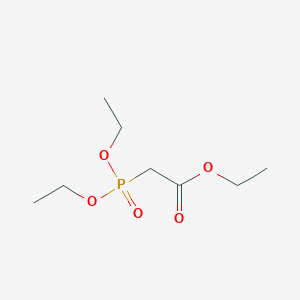

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPSMBYLYRPVGU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(=O)C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3-O-Isopropylidene-D-erythronolactone useful in organic synthesis?

A: 2,3-O-Isopropylidene-D-erythronolactone serves as a valuable chiral starting material for synthesizing various complex molecules. Its structure allows for the stereoselective introduction of new chiral centers, making it particularly attractive for synthesizing natural products and their analogs. [, , ] For example, it has been employed in the synthesis of eritadenine, a hypocholesterolemic alkaloid, [] and the chromophore of kedarcidin, an antitumor antibiotic. []

Q2: How does 2,3-O-Isopropylidene-D-erythronolactone react with organometallic reagents?

A: Studies demonstrate that 2,3-O-Isopropylidene-D-erythronolactone reacts with organolithium and organomagnesium reagents, such as phenyllithium (PhLi) and lithiated dithianes. [, ] These reactions yield hemiacetals, which can be further manipulated to introduce new functional groups and stereocenters. For example, the addition of lithiated dithianes followed by reduction allows for the stereoselective formation of C-glycosides, including a furanose C-disaccharide. []

Q3: Can you provide an example of a specific application of 2,3-O-Isopropylidene-D-erythronolactone in complex molecule synthesis?

A: One notable example is its use in the formal asymmetric synthesis of a 7-methoxyaziridinomitosene. [] Researchers utilized 2,3-O-Isopropylidene-D-erythronolactone as a starting point for a multi-step synthesis that involved key reactions like Reformatsky reaction and intramolecular Heck reaction. This synthesis highlights the versatility of this compound in constructing complex molecular architectures.

Q4: What are the structural characteristics of 2,3-O-Isopropylidene-D-erythronolactone?

A: 2,3-O-Isopropylidene-D-erythronolactone is a cyclic ester (lactone) derived from D-erythronic acid. [] The '2,3-O-isopropylidene' prefix indicates the presence of a protecting group, an isopropylidene acetal, formed by the reaction of acetone with the hydroxyl groups at positions 2 and 3 of the erythronic acid molecule. This protecting group is crucial for controlling the reactivity and stereochemistry during chemical transformations.

Q5: Are there analytical techniques used to study reactions involving 2,3-O-Isopropylidene-D-erythronolactone?

A: Yes, various analytical techniques are employed to characterize the products and intermediates formed in reactions involving 2,3-O-Isopropylidene-D-erythronolactone. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination, X-ray diffraction for solid-state structure analysis, and chromatographic methods like gas chromatography and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

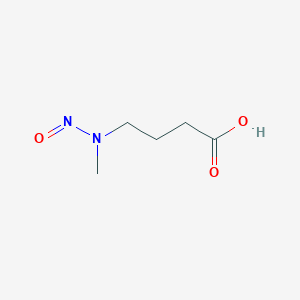

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)